molecular formula C10H19O6P B14487928 Bis(1-ethoxyethenyl) ethyl phosphate CAS No. 65864-82-6

Bis(1-ethoxyethenyl) ethyl phosphate

Cat. No.: B14487928
CAS No.: 65864-82-6
M. Wt: 266.23 g/mol
InChI Key: JYYUIIWRWPQBRZ-UHFFFAOYSA-N
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Description

Bis(1-ethoxyethenyl) ethyl phosphate is an organophosphate ester characterized by two 1-ethoxyethenyl groups attached to an ethyl phosphate backbone. The ethoxyethenyl groups may confer unique solubility and polymerization properties compared to other phosphate esters.

Properties

CAS No.

65864-82-6

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

bis(1-ethoxyethenyl) ethyl phosphate

InChI

InChI=1S/C10H19O6P/c1-6-12-9(4)15-17(11,14-8-3)16-10(5)13-7-2/h4-8H2,1-3H3

InChI Key

JYYUIIWRWPQBRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)OP(=O)(OCC)OC(=C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-ethoxyethenyl) ethyl phosphate typically involves the reaction of phosphorus oxychloride with ethoxyethenyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 40-70°C and continuous stirring for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and ethoxyethenyl alcohol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to a series of purification steps, including washing, filtration, and distillation, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Bis(1-ethoxyethenyl) ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(1-ethoxyethenyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms involving phosphorus compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems.

Industry: Industrially, this compound is used as a flame retardant, plasticizer, and additive in lubricants. Its unique chemical properties make it suitable for enhancing the performance of various industrial products .

Mechanism of Action

The mechanism of action of bis(1-ethoxyethenyl) ethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Phosphate esters are distinguished by their substituents, which dictate their chemical behavior. Below is a comparison of Bis(1-ethoxyethenyl) ethyl phosphate with structurally related compounds:

Compound Name Substituents Key Functional Features Primary Applications
This compound Two 1-ethoxyethenyl, one ethyl group Ethoxyethenyl groups (potential reactivity via vinyl ether bonds) Hypothesized: Polymer crosslinking, adhesives
Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) Two methacryloyloxyethyl groups Polymerizable methacrylate moieties Dental adhesives
Bis(2-ethylhexyl) phosphate (DEHPA) Two 2-ethylhexyl groups Branched alkyl chains (lipophilic) Solvent extraction of rare metals
Diphenyl phosphate (DPHP) Two phenyl groups Aromatic rings (hydrophobic, stable) Flame retardant, plasticizer
Nonylphenol ethoxy ether phosphates Nonylphenol-ethoxy chains Surfactant-like structure Industrial detergents, emulsifiers

Physical and Chemical Properties

  • Solubility :

    • This compound likely exhibits moderate polarity due to ethoxyethenyl groups, balancing hydrophobic and hydrophilic traits. This contrasts with DEHPA, which is highly lipophilic (density: 0.965 g/mL) , and BMEP, which is water-miscible due to polar methacrylate groups .
    • Ethyl phosphate derivatives (e.g., methyl, butyl phosphate) show decreasing water solubility with increasing alkyl chain length .
  • Reactivity :

    • The ethoxyethenyl groups in this compound may undergo polymerization or hydrolysis, similar to BMEP’s methacrylate groups, which polymerize with hydroxyapatite in dental applications .
    • DEHPA’s stability under acidic conditions makes it suitable for metal ion extraction .

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